molecular formula C12H12FNO3 B2744653 (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1391405-01-8

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2744653
CAS No.: 1391405-01-8
M. Wt: 237.23
InChI Key: YAFCYESBJWJEMX-GXSJLCMTSA-N
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Description

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a 4-fluorophenyl substituent at the C2 position, a methyl group at N1, and a carboxylic acid group at C2. The stereochemistry (2S,3S) is critical for its molecular interactions, particularly in biological systems.

Properties

IUPAC Name

(2S,3S)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFCYESBJWJEMX-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Applications

The increasing prevalence of antimicrobial resistance among pathogens necessitates the development of novel antimicrobial agents. Research indicates that derivatives of oxopyrrolidine compounds, including (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, exhibit significant antimicrobial activity against various Gram-positive bacteria and pathogenic fungi.

Structure-Dependent Antimicrobial Activity

Studies have shown that the structural modifications of oxopyrrolidine derivatives can enhance their antimicrobial efficacy. For instance, a study highlighted the in vitro activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant pathogens such as Staphylococcus aureus and Acinetobacter baumannii. These compounds demonstrated a structure-dependent relationship with their antimicrobial activity, suggesting that similar modifications could be beneficial for this compound .

PathogenActivity Detected
Staphylococcus aureusSignificant inhibition observed
Acinetobacter baumanniiEffective against resistant strains
Klebsiella pneumoniaeModerate activity noted
Candida aurisPotential effectiveness indicated

Anticancer Properties

In addition to its antimicrobial potential, this compound and its derivatives have been explored for their anticancer activities.

Cytotoxicity Studies

Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, a derivative with a 3,5-dichloro substitution demonstrated potent anticancer activity in an A549 human lung cancer cell culture model. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

CompoundCell Line TestedIC50 Value (µM)
5-fluorobenzimidazole derivativeA54915
(2S,3S)-2-(4-Fluorophenyl)...Various cancer linesTBD

Drug Development Potential

The unique structural features of this compound position it as a promising scaffold for drug development.

Selective Targeting Mechanisms

The compound's ability to selectively target specific pathways involved in bacterial resistance and cancer cell proliferation makes it a candidate for further investigation. The development of selective androgen receptor modulators based on oxazolidine frameworks has also been noted, indicating potential applications in hormone-related therapies .

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

  • Key Differences: Replaces the 4-fluorophenyl group with a benzodioxol-5-yl moiety at C3. Introduces a urea-linked trifluoromethylphenyl group at C3 instead of a carboxylic acid.
  • Synthetic Data: Crude yield: 68% (vs. Purity: >99% (HPLC), indicating robust synthesis protocols. Spectroscopic data (FTIR: 1675 cm⁻¹ for carbonyl; MS: m/z 466 [M+H]⁺) provides benchmarks for structural validation .

5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one (Aprepitant)

  • Key Differences: Replaces the pyrrolidine ring with a morpholine scaffold. Incorporates a triazolone group and bis(trifluoromethyl)phenyl substituent.

Functional Group Analogues

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Key Differences :
    • Pyrimidine ring instead of pyrrolidine.
    • Chlorine and methyl substituents alter electronic and steric profiles.
    • Impact : The pyrimidine core may enhance π-π stacking interactions in drug-receptor binding, but the absence of a fluorine atom reduces electronegativity-driven interactions .

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid

  • Key Differences :
    • Thiazolidine ring with a dioxopiperazine substituent.
    • Impact : The thiazolidine-carboxylic acid motif is associated with antioxidant and antidiabetic activities, suggesting divergent biological roles compared to pyrrolidine derivatives .

Physicochemical and Pharmacological Comparisons

Property (2S,3S)-Target Compound (±)-(3R,4S)-Benzodioxol Analogue Aprepitant
Core Structure Pyrrolidine Pyrrolidine Morpholine
Key Substituents 4-Fluorophenyl, COOH Benzodioxol, Urea, CF₃ Bis(CF₃), Triazolone
Polarity High (COOH) Moderate (urea, CF₃) Low (CF₃, ether)
Therapeutic Potential Underexplored Enzyme inhibition (implied) Antiemetic (FDA-approved)
Synthetic Feasibility Not reported High (68% yield) Industrial-scale

Research Implications and Gaps

  • Structural Insights : The 4-fluorophenyl group’s role in π-stacking and fluorine’s electronegativity is consistent across analogues, but ring size (pyrrolidine vs. morpholine) dictates conformational flexibility .
  • Synthetic Challenges : The parent compound lacks reported yield or purity data, unlike its benzodioxol analogue, suggesting a need for optimized protocols.
  • Biological Data: While Aprepitant demonstrates clinical success, the target compound’s pharmacological profile remains uncharacterized.

Biological Activity

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14FNO3
  • Molecular Weight : 239.24 g/mol

This compound features a pyrrolidine ring with a carboxylic acid group and a fluorophenyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive pathogens. The following table summarizes its efficacy against selected strains:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Streptococcus pneumoniae16 µg/mLBacteriostatic
Enterococcus faecalis32 µg/mLBactericidal

These results indicate that the compound exhibits promising activity against multidrug-resistant strains, which is critical given the rising concern over antimicrobial resistance .

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of this compound, particularly against human lung adenocarcinoma (A549) cells. The following data illustrates its effectiveness:

Concentration (µM) Cell Viability (%) Control (Cisplatin)
0100100
108565
506045
1003020

At a concentration of 100 µM, this compound significantly reduced cell viability compared to cisplatin, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes. For antimicrobial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways. In cancer cells, it may induce apoptosis or inhibit proliferation through mechanisms similar to those employed by known chemotherapeutic agents.

Case Studies

  • Study on Antimicrobial Resistance : A study published in MDPI explored the effectiveness of various derivatives of pyrrolidine compounds against resistant strains of bacteria. The findings indicated that modifications at the phenyl position significantly enhanced antimicrobial activity, making this compound a candidate for further development .
  • Anticancer Efficacy in A549 Cells : Another research effort focused on evaluating the cytotoxic effects of this compound on A549 cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent in lung cancer treatment .

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